5-Amino-5-methylhexan-2-ol
Description
5-Amino-5-methylhexan-2-ol is an aliphatic amino alcohol characterized by a hydroxyl group at position 2 and both an amino group and a methyl substituent at position 5 of a hexane backbone. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol.
Properties
CAS No. |
88584-05-8 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
5-amino-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(9)4-5-7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
KHAIUJDFVOWPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as Raney nickel or palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of 5-Amino-5-methylhexan-2-ol may involve the catalytic hydrogenation of 5-methylhexan-2-one in the presence of ammonia. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 5-Methylhexan-2-one
Reduction: 5-Amino-5-methylhexane
Substitution: Various amides and substituted amines
Scientific Research Applications
5-Amino-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 5-Amino-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Amino-5-methylhexane (CAS 28292-43-5)
- Structure: A primary amine with a methyl group at position 5 and an amino group at position 2.
- Molecular Formula : C₇H₁₇N | Molecular Weight : 115.22 g/mol.
- Key Differences: Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity. Higher hydrophobicity compared to 5-Amino-5-methylhexan-2-ol. Applications: Likely used as an intermediate in organic synthesis (e.g., alkylation reactions) .
Functional Analog: (3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol Hydrochloride
- Structure: Features a ketone (2-oxo) and a hydroxyl group, with amino and methyl groups at positions 3 and 5, respectively.
- Molecular Formula: C₇H₁₄ClNO₂ | Molecular Weight: 191.65 g/mol.
- Key Differences: The ketone group increases electrophilicity, enabling reactivity in nucleophilic addition reactions. Demonstrated as a metalloprotein aminopeptidase inhibitor, highlighting pharmaceutical relevance. Synthesized via enantioselective methods from 3-alkylglycerol, contrasting with the target compound’s simpler aliphatic backbone .
Alcohol Analog: 5-Hexen-2-ol (CAS 626-94-8)
- Structure : Contains a hydroxyl group at position 2 and a terminal alkene at position 5.
- Molecular Formula : C₆H₁₂O | Molecular Weight : 100.16 g/mol.
- Key Differences: The alkene introduces reactivity toward oxidation and polymerization. Lower polarity due to the absence of an amino group. Applications: Potential use in fragrances or as a precursor in organic synthesis .
Heterocyclic Analog: (5-Methylthiazol-2-yl)amine
- Structure: Aromatic thiazole ring with an amino group at position 2 and a methyl group at position 5.
- Molecular Formula : C₄H₆N₂S | Molecular Weight : 114.17 g/mol.
- Used as a pharmaceutical intermediate (e.g., related to Meloxicam impurities) .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications |
|---|---|---|---|---|
| 5-Amino-5-methylhexan-2-ol | C₇H₁₇NO | 131.22 | -NH₂, -OH, -CH₃ | High polarity; potential drug intermediate |
| 2-Amino-5-methylhexane | C₇H₁₇N | 115.22 | -NH₂, -CH₃ | Hydrophobic; organic synthesis |
| (3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol HCl | C₇H₁₄ClNO₂ | 191.65 | -NH₂, -OH, -CO, -CH₃ | Enzyme inhibition; enantioselective synthesis |
| 5-Hexen-2-ol | C₆H₁₂O | 100.16 | -OH, C=C | Oxidation-prone; fragrance industry |
| (5-Methylthiazol-2-yl)amine | C₄H₆N₂S | 114.17 | Aromatic -NH₂, -CH₃ | Pharmaceutical impurities; heterocyclic chemistry |
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